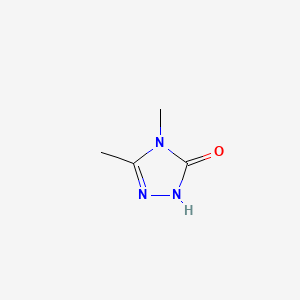![molecular formula C13H9NOS B1345788 2-phenylthieno[3,2-c]pyridin-4(5H)-one CAS No. 690636-03-4](/img/structure/B1345788.png)
2-phenylthieno[3,2-c]pyridin-4(5H)-one
Overview
Description
“2-phenylthieno[3,2-c]pyridin-4(5H)-one” is an organic compound with the molecular formula C13H9NOS . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” consists of a thiophene ring fused with a pyridine ring, with a phenyl group attached . The exact mass of the molecule is 227.04000 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” are as follows: It has a molecular weight of 227.28200 . The compound’s LogP value, which represents its lipophilicity, is 3.66890 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
“2-phenylthieno[3,2-c]pyridin-4(5H)-one” can be used in the development of phosphorescent organic light-emitting diodes (PhOLEDs). Highly efficient red phosphorescent emitters are highly desired for applications in PhOLEDs . These complexes display intense red phosphorescence emission in the range of 610–620 nm .
Quantum Efficiency Enhancement
The compound can be used to enhance the quantum efficiency of certain devices. For instance, a vacuum-deposited red PhOLED based on this compound shows the highest external quantum efficiency (EQE) of 22.9% with Commission Internationale de L’Eclairage (CIE) coordinates of (0.61, 0.36) .
Synthesis of Novel Complexes
“2-phenylthieno[3,2-c]pyridin-4(5H)-one” can be used in the synthesis of novel complexes. For example, three novel heterolepic Ir (III) complexes, namely (ptq) 2 Ir (acac), (ttq) 2 Ir (acac) and (tptq) 2 Ir (acac), were designed and synthesized by utilizing extended π-conjugated thieno [3,2- c ]quinoline derivatives as cyclometalating ligands .
Development of Red Phosphorescent Emitters
This compound can be used in the development of red phosphorescent emitters. These emitters are highly desired for applications in PhOLEDs .
Neurotropic Activity
There is some evidence to suggest that derivatives of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” may have neurotropic activity .
properties
IUPAC Name |
2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCLOCLKUBNZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593856 | |
| Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenylthieno[3,2-c]pyridin-4(5H)-one | |
CAS RN |
690636-03-4 | |
| Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)


![4-[2-(Methylamino)ethyl]pyridine](/img/structure/B1345710.png)








